Calcium tartrate

Overview

Description

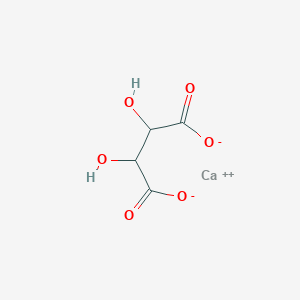

Calcium tartrate (CaC₄H₄O₆·nH₂O) is a calcium salt of tartaric acid, commonly existing as a tetrahydrate (CaC₄H₄O₆·4H₂O). It is a colorless, transparent crystalline compound with smooth faces and clear edges, typically forming bipyramidal or rhomboid crystals . Its solubility in water is pH-dependent, with a solubility product (pKSo) of 6.11 . This compound is notable for its ferroelectric and piezoelectric properties, making it useful in transducers and nonlinear optical devices . Industrially, it is synthesized from waste materials like snail shells or via chemical precipitation from tartaric acid and calcium salts .

In winemaking, this compound crystallization poses stability challenges, influenced by pH, calcium content, and additives . It is also implicated in rare cases of human kidney stones, as reported in a 34-year-old male patient . Nutritionally, it serves as a calcium supplement and antioxidant in fortified foods .

Preparation Methods

Oxidative Conversion of Calcium Maleate Using Hydrogen Peroxide

Reaction Mechanism and Catalytic Requirements

The oxidation of calcium maleate to calcium tartrate involves a two-step epoxidation-hydrolysis process catalyzed by tungstic acid (H₂WO₄) or molybdic acid (H₂MoO₄). The reaction proceeds via the intermediate formation of calcium epoxysuccinate, which undergoes hydrolysis to yield this compound . Key stoichiometric relationships include:

Iron ions (Fe²⁺/Fe³⁺) must be rigorously excluded (<30 ppm) to prevent side reactions that reduce yields below 50% . Catalysts are typically added as alkali metal salts (e.g., K₂WO₄) at 0.1–3% w/w relative to calcium maleate.

Industrial Process Parameters

Optimized conditions from US Patent 3769339A demonstrate yields exceeding 90% under the following parameters :

| Parameter | Optimal Range |

|---|---|

| Temperature (Epoxidation) | 60–80°C |

| Temperature (Hydrolysis) | 100°C (reflux) |

| H₂O₂ Concentration | 24–40% |

| Molar Ratio (H₂O₂:CaMaleate) | ≤1:1 |

| Reaction Time | 2–3 hours (epoxidation), 2 hours (hydrolysis) |

-

Dissolve 196 g maleic anhydride (2 mol) in 400 mL H₂O at 60°C.

-

Add 75 g Ca(OH)₂ to form acid calcium maleate.

-

Precipitate iron impurities with 400 mg K₃Fe(CN)₆·3H₂O.

-

Catalyze with 2 g H₂WO₄ (as K₂WO₄) and 100 g 35% H₂O₂.

-

Hydrolyze at reflux for 2 hours to precipitate 263 g CaC₄H₄O₆·4H₂O.

Mother liquor recycling with supplemental maleic anhydride maintains yields >85% across multiple batches.

Direct Neutralization of Tartaric Acid with Calcium Bases

Aqueous Neutralization Method

Reacting tartaric acid (C₄H₆O₆) with calcium hydroxide or carbonate in aqueous media represents a straightforward route. Chinese Patent CN110074417A enhances bioavailability by co-formulating with nutrients like folic acid and D-glucuronic acid :

-

pH : 6.5–7.5 (prevents this compound decomposition)

-

Temperature : 25–40°C (avoids gel formation)

-

Additives : 0.5–2% w/w D-glucuronic acid improves solubility.

Shell-Derived Calcium Sources

An innovative approach utilizes calcined shellfish shells as a calcium source :

-

Soak shells in 0.8% HCl for 50 minutes to remove organics.

-

Calcine under N₂ at 350°C (10 min), 650°C (25 min), 950°C (40 min).

-

React shell powder (CaCO₃) with tartaric acid:

This method achieves 95% purity with <5% residual carbonate.

Gel Diffusion Crystallization for High-Purity Crystals

Single Diffusion Gel Technique

Silica gel matrices enable slow crystallization of defect-free this compound tetrahydrate crystals for research applications. Key parameters from crystallography studies include :

| Parameter | Optimal Value |

|---|---|

| Gel Density (Na₂SiO₃) | 1.04 g/cm³ |

| Tartaric Acid Concentration | 0.5 M |

| CaCl₂ Concentration | 1.0 M |

| pH | 4.2 |

| Growth Time | 14–21 days |

-

Prepare sodium metasilicate gel in test tubes.

-

Layer 0.5 M tartaric acid solution atop set gel.

-

Diffuse 1.0 M CaCl₂ into gel over 3–4 cm depth.

-

Harvest orthorhombic crystals (a=9.459 Å, b=6.464 Å, c=5.396 Å) after 3 weeks.

Thermal and Structural Analysis

Thermogravimetric analysis (TGA) reveals four-stage dehydration :

| Stage | Temperature Range | Mass Loss (%) | Assignment |

|---|---|---|---|

| 1 | 50–120°C | 14.2 | Loss of 4 H₂O |

| 2 | 220–300°C | 28.5 | Decomposition |

| 3 | 300–400°C | 32.1 | Carbonate formation |

| 4 | 400–600°C | 25.2 | CaCO₃ decomposition |

Differential thermal analysis (DTA) shows endothermic peaks at 118°C (dehydration) and 285°C (oxalate decomposition) .

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

Calcium tartrate undergoes several types of chemical reactions, including:

Decomposition: When heated, this compound decomposes into calcium carbonate and carbon dioxide.

Acid-Base Reactions: It reacts with strong acids like sulfuric acid to produce tartaric acid and calcium sulfate.

Common Reagents and Conditions

Sulfuric Acid: Used to convert this compound into tartaric acid.

Heat: Applied to decompose this compound into calcium carbonate and carbon dioxide.

Major Products Formed

Tartaric Acid: Produced when this compound reacts with sulfuric acid.

Calcium Carbonate and Carbon Dioxide: Formed during the thermal decomposition of this compound.

Scientific Research Applications

Pharmaceutical Applications

Calcium tartrate has been studied for its potential in various pharmaceutical applications.

1.1. Crystal Growth Studies

Research has focused on the structural and physical properties of this compound crystals, particularly in the context of optoelectronics. This compound crystals have been grown using the single diffusion gel technique, showing promise as nonlinear optical (NLO) materials. These crystals are characterized by their orthorhombic structure and specific lattice parameters, making them suitable for applications in optical computing and data storage .

1.2. Kidney Stone Formation

This compound tetrahydrate has been identified as a novel component in kidney stones (nephrolithiasis). Studies indicate that metabolic conditions can influence the formation of these stones, with this compound playing a role in certain cases of idiopathic nephrolithiasis. Understanding the composition of kidney stones can help in developing preventive strategies for at-risk populations .

Food and Beverage Industry

This compound is notably relevant in the wine industry, where it poses both challenges and opportunities.

2.1. Precipitation in Wine

This compound can precipitate in wine due to interactions between tartaric acid and calcium ions. This phenomenon can lead to aesthetic issues, as visible crystals may form in bottled wine months after bottling. Research has focused on understanding the conditions under which precipitation occurs and developing methods to predict and prevent it .

2.2. Cold Stabilization Techniques

Cold stabilization is a common method used by winemakers to reduce this compound precipitation. However, its effectiveness has been questioned, prompting further research into alternative stabilization methods such as the use of protective colloids (e.g., carboxymethylcellulose), which have shown promise in reducing precipitation without adversely affecting wine quality .

Material Science Applications

This compound's unique properties make it a candidate for various material science applications.

3.1. Nonlinear Optical Materials

The growth of this compound crystals has significant implications for material science, particularly in developing new NLO materials. These materials are crucial for advancements in optical technologies such as lasers and photonic devices .

3.2. Biocompatibility Studies

Research into the biocompatibility of this compound suggests potential uses in biomedical applications, including drug delivery systems and tissue engineering scaffolds.

Summary of Key Findings

Case Studies

- Case Study on Optical Properties : A study demonstrated that this compound crystals exhibit strong nonlinear optical properties suitable for laser applications .

- Wine Stability Research : A comprehensive study evaluated the effectiveness of various protective colloids on preventing this compound precipitation, concluding that carboxymethylcellulose was most effective without negatively impacting wine quality .

Mechanism of Action

Calcium tartrate exerts its effects primarily through its interaction with calcium ions. In biological systems, it can influence calcium homeostasis and signaling pathways. In the wine industry, it acts by precipitating excess calcium ions, thereby stabilizing the wine and preventing the formation of this compound crystals .

Comparison with Similar Compounds

Solubility and pH Dependence

This compound is less soluble than hydroxyapatite below pH 5.45 but more soluble than potassium bitartrate at wine pH (3.0–4.0) . This explains its propensity to precipitate in wines during aging, unlike potassium bitartrate, which crystallizes earlier in production.

Crystal Morphology and Stability

- This compound : Forms bipyramidal/rhomboid crystals (1–150 μm) with uniform morphology, unaffected by wine composition . Precipitation is accelerated by high pH and calcium levels .

- Potassium bitartrate: Needle-like crystals, stabilized by low temperatures and high ethanol .

- Calcium citrate : Amorphous precipitates, common in dairy products, less sensitive to pH shifts .

This compound’s stability in wines is uniquely challenged by additives like potassium polyaspartate, which exacerbates precipitation, whereas alginic acid and carboxymethylcellulose (CMC) inhibit crystallization by binding calcium ions .

Health Implications

- This compound : Rarely forms kidney stones in humans; documented in one case linked to dietary factors .

- Calcium oxalate : Primary component of 80% of kidney stones, forms sharp crystals causing tissue damage .

- Calcium citrate : Used to prevent kidney stones by inhibiting oxalate crystallization .

Research Findings and Technological Relevance

- Winemaking : this compound instability is managed via ion exchange, electrodialysis, or micronized seeding . Alginic acid outperforms CMC in stabilization due to stronger calcium binding .

- Material Science: this compound tetrahydrate’s ferroelectricity is exploited in nonlinear optics, contrasting with hydroxyapatite’s biomedical use in bone grafts .

- Nutrition : Unlike calcium carbonate, this compound provides antioxidant benefits but lacks GRAS (Generally Recognized as Safe) status in the U.S. .

Biological Activity

Calcium tartrate, the calcium salt of tartaric acid, is a compound that exhibits various biological activities and applications, particularly in food science and medicine. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is a moderately soluble compound that can be found in various natural sources, including tamarind and wine fermentation byproducts. It has two asymmetric carbons, resulting in several chiral isomers, with the levorotatory (–) isomer being predominant in biological contexts . The solubility of this compound decreases with lower temperatures, leading to its precipitation as crystalline clusters in wine .

Biological Activity

1. Role in Nephrolithiasis

This compound has been studied for its role in the formation of kidney stones, particularly calcium oxalate stones. Research indicates that dietary calcium may help prevent stone formation by binding to oxalate in the gut, thus reducing its absorption . A case-control study involving 52 recurrent calcium stone formers revealed insights into the gut microbiota's involvement in stone formation, suggesting that calcium supplementation could mitigate risks associated with nephrolithiasis .

2. Food Additive Applications

As a food additive (E 354), this compound serves as an acidity regulator and stabilizer. The European Food Safety Authority (EFSA) has established an acceptable daily intake (ADI) for tartaric acid and its salts, including this compound, indicating its safety for consumption at recommended levels . Studies have shown that it does not exhibit toxic effects or genotoxic potential in chronic toxicity studies .

3. Antioxidant Properties

Recent studies have highlighted the potential antioxidant properties of this compound. In a rat model of nephrolithiasis, silencing the MUC4 gene was shown to reduce oxidative stress and calcium oxalate crystal formation in renal tubular epithelial cells through the extracellular signal-regulated kinase (ERK) signaling pathway . This suggests that this compound may play a role in modulating oxidative stress responses.

Case Study 1: Dietary Calcium and Nephrolithiasis

A study focused on dietary interventions for preventing idiopathic calcium nephrolithiasis demonstrated that increased calcium intake could reduce the incidence of stone formation. The findings indicated a significant difference in stone formation rates between groups with varying calcium intake levels .

Case Study 2: Stability in Wine

Research conducted by the Bragato Research Institute aimed at predicting the precipitation of this compound crystals in wine revealed that changes in chemical concentrations can significantly impact crystal formation. This study provides guidelines for winemakers to manage this compound stability effectively .

Table 1: Summary of Biological Activities of this compound

Table 2: Research Findings on this compound Stability

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of calcium tartrate relevant to experimental design?

this compound (C₄H₄CaO₆) is a hygroscopic white powder or colorless crystal with a tetrahydrate density of 1.817 g/cm³. Its solubility in water increases with temperature (0.037 g/100 mL at 0°C vs. 0.2 g/100 mL at 85°C), a critical factor in designing solubility-dependent experiments. The compound exists as chiral isomers (levorotatory (–) form in biological systems) and a meso-form, requiring chiral resolution techniques in studies involving stereochemistry .

Q. How is this compound synthesized and purified in laboratory settings?

A common method involves reacting potassium hydrogen tartrate with calcium hydroxide and calcium chloride, followed by filtration to isolate this compound. Subsequent decomposition with sulfuric acid yields tartaric acid and calcium sulfate, enabling purity assessment via gravimetric analysis. Industrial byproducts (e.g., wine fermentation dregs) can bypass initial synthesis steps .

Q. What analytical techniques are used to quantify this compound in complex matrices like wine?

The International Organisation of Vine and Wine (OIV) recommends a gravimetric method: this compound is precipitated at controlled pH, filtered, and weighed. Volumetric cross-validation ensures accuracy, particularly when meta-tartaric acid interference is hydrolyzed beforehand .

Q. How does pH influence this compound crystallization in wine?

Higher pH increases tartrate ion dissociation, accelerating this compound precipitation. A pH increase of 0.1 significantly enhances nucleation kinetics, necessitating tight pH control (e.g., during malolactic fermentation) to avoid post-bottling instability .

Advanced Research Questions

Q. What experimental variables govern this compound crystallization kinetics in model solutions and wines?

Key variables include:

- Seed crystal concentration : Higher seed levels (4–30 g/L) accelerate growth rates .

- Temperature : Growth constants vary 3x between 5°C and 20°C, but cooling has limited stabilization efficacy .

- Ionic strength and alcohol content : Elevated ionic strength (≥140 mM/L) and ethanol (10–14% v/v) reduce solubility .

- Organic acids : Citric acid (2 g/L) inhibits crystallization more effectively than malic or lactic acids .

Q. How can computational models predict this compound instability in wines?

Numerical models solve simultaneous equilibrium equations to estimate saturation levels, incorporating calcium, tartrate, pH, and ion pairing effects. Rate equations predict precipitation timelines, with validation via conductivity-freeze tests and seeding experiments. For example, simulations show tartaric acid concentration inversely correlates with crystallization risk .

Q. What methodological challenges arise in reconciling contradictory data on this compound stabilization?

Discrepancies in organic acid efficacy (e.g., citric vs. malic acid) may stem from matrix effects in wine composition. Rigorous controls include:

- Zeta potential analysis : To assess stabilizer (e.g., alginic acid) charge interactions (target Zp ≤ -30 mV for dispersion stability) .

- Calcium precipitation tests : Seeding with micronized this compound and measuring Δ[Ca²⁺] post-precipitation .

Q. How is this compound applied in material science, such as stone conservation?

As a limestone consolidant, this compound forms via capillary uptake of di-ammonium tartrate, reacting with calcite to create a protective layer. Efficacy is evaluated through dissolution rate comparisons (pH monitoring) and SEM-EDS for coating coherence .

Q. What advanced imaging techniques characterize this compound crystal morphology?

Scanning electron microscopy (SEM) reveals bipyramidal/rhomboid crystals (1–150 μm) with smooth faces. Energy-dispersive spectroscopy (EDS) differentiates this compound from co-deposits (e.g., phenolic compounds) in wine sediments .

Q. Methodological Notes

- Contradiction Management : Conflicting reports on stabilizer efficacy (e.g., citric vs. malic acid) require factorial experiments with controlled pH and calcium levels .

- Data Gaps : Limited studies on non-wine matrices (e.g., biological systems) warrant expanded solubility profiling under varied ionic conditions.

Properties

IUPAC Name |

calcium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.Ca/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPPESBEIQALOS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4CaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30911837 | |

| Record name | Calcium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine crystalline powder with a white or off-white colour | |

| Record name | CALCIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Slightly soluble in water. Solubility approximately 0,01 g/100 ml water (20 °C). Sparingly soluble in ethanol. Slightly soluble in diethyl ether. Soluble in acids | |

| Record name | CALCIUM TARTRATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

110720-66-6, 3164-34-9 | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, calcium salt (1:1), (2R,3R)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium 2,3-dihydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30911837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.